molecular formula C19H22N4O2 B11945774 6-(4-Nitrophenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline CAS No. 129385-39-3

6-(4-Nitrophenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline

Cat. No.: B11945774
CAS No.: 129385-39-3
M. Wt: 338.4 g/mol
InChI Key: ISOLDHAMKHKUIN-UHFFFAOYSA-N
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Description

6-(4-Nitrophenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and is often used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Nitrophenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline typically involves the diazotization of 4-nitroaniline followed by coupling with 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the diazonium salt. The diazonium salt then reacts with the tetrahydroquinoline derivative to form the azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial to achieving high efficiency in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Nitrophenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-(4-Nitrophenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline has several applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 6-(4-Nitrophenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline involves its interaction with molecular targets through the azo group. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the presence of the nitro group allows for redox reactions that can modulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenylazo-resorcinol
  • 4-Nitrophenylazo-catechol
  • 4-Nitrophenylazo-graphene

Uniqueness

6-(4-Nitrophenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline is unique due to its tetrahydroquinoline backbone, which imparts distinct chemical and physical properties compared to other azo compounds. This structural feature enhances its stability and reactivity, making it particularly valuable in various applications.

Properties

CAS No.

129385-39-3

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

(4-nitrophenyl)-(2,2,4,7-tetramethyl-3,4-dihydro-1H-quinolin-6-yl)diazene

InChI

InChI=1S/C19H22N4O2/c1-12-9-18-16(13(2)11-19(3,4)20-18)10-17(12)22-21-14-5-7-15(8-6-14)23(24)25/h5-10,13,20H,11H2,1-4H3

InChI Key

ISOLDHAMKHKUIN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C(=C2)C)N=NC3=CC=C(C=C3)[N+](=O)[O-])(C)C

Origin of Product

United States

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